molecular formula C8H17NO5 B12645866 Einecs 249-499-9 CAS No. 29194-47-6

Einecs 249-499-9

Cat. No.: B12645866
CAS No.: 29194-47-6
M. Wt: 207.22 g/mol
InChI Key: NZYPTWFKRQMGMS-UHFFFAOYSA-N
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Description

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . 1,3,5-Triazine-2,4,6-triamine is a triazine derivative, which is a class of nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through various methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to facilitate the process. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 10 to 20 atmospheres.

Industrial Production Methods

In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as metal oxides or zeolites can enhance the efficiency of the reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of triazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of halogenated triazine compounds.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the production of herbicides, dyes, and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:

    Cyanuric acid: Another triazine derivative used in the production of disinfectants and herbicides.

    Melamine: Used in the production of plastics and laminates, known for its high nitrogen content and flame-retardant properties.

The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields, from chemistry to medicine.

Properties

CAS No.

29194-47-6

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

2-aminoethanol;hexanedioic acid

InChI

InChI=1S/C6H10O4.C2H7NO/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2

InChI Key

NZYPTWFKRQMGMS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)N

Related CAS

24625-16-9

Origin of Product

United States

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